Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester
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Overview
Description
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester, also known as tert-butyl 2,6-dimethylphenyl carbonate, is an organic compound with the molecular formula C13H18O3. This compound is a type of carbonate ester, which is characterized by the presence of a carbonate group (–O–C(=O)–O–) bonded to an organic moiety. It is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal complexes, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different carbonate esters.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester involves its ability to undergo nucleophilic substitution reactions. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. In biological systems, the compound can be hydrolyzed by esterases, releasing the active phenol and alcohol components.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, 1,1-dimethylethyl phenyl ester: Similar structure but with a phenyl group instead of a 2,6-dimethylphenyl group.
Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester: Contains an ethenyl group, which introduces additional reactivity.
Carbonic acid, 1,1-dimethylethyl 4-methylphenyl ester: Similar but with a single methyl group on the phenyl ring.
Uniqueness
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
206662-73-9 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-9-7-6-8-10(2)11(9)15-12(14)16-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
HRJQKAXFCLMZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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